molecular formula C17H23ClN2O2 B15343766 2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride CAS No. 23379-41-1

2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride

Cat. No.: B15343766
CAS No.: 23379-41-1
M. Wt: 322.8 g/mol
InChI Key: FIXCBPAWNQSZQF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride involves several steps. One common method includes the reaction of 2-naphthalenecarboxylic acid with 2-diethylaminoethanol in the presence of a dehydrating agent to form the ester. The ester is then treated with hydrochloric acid to obtain the monohydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use as a local anesthetic and in the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

23379-41-1

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

diethyl-[2-(naphthalen-2-ylcarbamoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C17H22N2O2.ClH/c1-3-19(4-2)11-12-21-17(20)18-16-10-9-14-7-5-6-8-15(14)13-16;/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20);1H

InChI Key

FIXCBPAWNQSZQF-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NC1=CC2=CC=CC=C2C=C1.[Cl-]

Origin of Product

United States

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